Trielaidin

Catalog No.
S629819
CAS No.
537-39-3
M.F
C57H104O6
M. Wt
885.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trielaidin

CAS Number

537-39-3

Product Name

Trielaidin

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate

Molecular Formula

C57H104O6

Molecular Weight

885.4 g/mol

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+

InChI Key

PHYFQTYBJUILEZ-WUOFIQDXSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Solubility

Insoluble in water
Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol.

Synonyms

(9E,9’E,9’’E)-9-Octadecenoic Acid 1,2,3-Propanetriyl Ester; (E,E,E)-9-Octadecenoic Acid 1,2,3-Propanetriyl Ester; Glycerol Trielaidate; Trielaidoylglycerol

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC

Fat Digestion and Absorption Studies:

Due to its unique structure with trans double bonds, trielaidin is resistant to pancreatic lipase activity compared to naturally occurring triglycerides with cis double bonds. This property makes it a valuable tool in studying fat digestion and absorption. Researchers can administer trielaidin to subjects and measure its appearance in various bodily fluids, like blood and lymph, to assess the efficiency of fat digestion and absorption in different contexts. This application is crucial in understanding conditions like malabsorption syndromes, where individuals struggle to absorb nutrients from food, including fats [1].

[1]

Investigating Lipid Metabolism:

Trielaidin can be used to study different aspects of lipid metabolism, including lipoprotein synthesis, secretion, and clearance. By comparing the fate of trielaidin with other triglycerides in the body, researchers can gain insights into how different fatty acids are processed and utilized for energy or storage. This research can contribute to our understanding of various disorders involving abnormal lipid metabolism, such as dyslipidemia and atherosclerosis [2].

[2]

Reference Standard in Analytical Techniques:

Due to its well-defined structure and unique properties, trielaidin serves as a valuable reference standard in various analytical techniques used in lipid research. It helps in calibrating instruments, identifying unknown compounds, and validating analytical methods for the accurate quantification of different types of fats and oils [3].

[3]

Investigating the Impact of Trans Fats on Health:

Trielaidin, being a trans fat, has been used in research to investigate the potential negative effects of trans fats on human health. Studies comparing the effects of trielaidin consumption with other types of fats have provided evidence linking trans fats to increased risk factors for cardiovascular diseases, including elevated low-density lipoprotein (LDL) cholesterol and decreased high-density lipoprotein (HDL) cholesterol [4].

[4]

Trielaidin is a triacylglycerol, specifically a triglyceride, composed of glycerol esterified with three fatty acids: oleic acid and linoleic acid. It is characterized by its unique structure, which includes both unsaturated fatty acids, contributing to its physical and chemical properties. Trielaidin is commonly found in various natural oils and fats, and it plays a significant role in lipid metabolism and storage within biological systems .

Trielaidin's primary role in scientific research is as a marker for fat digestion. Due to its slow digestion, it takes longer for the body to break it down and release fatty acids into the bloodstream. This allows researchers to measure the rate of fat absorption and investigate factors affecting fat metabolism [].

Typical of triglycerides, including:

  • Hydrolysis: In the presence of water and lipase enzymes, trielaidin can be hydrolyzed into glycerol and free fatty acids.
  • Transesterification: This reaction involves the exchange of the fatty acid moieties with another alcohol, resulting in the formation of different triglycerides.
  • Oxidation: The unsaturated bonds in oleic and linoleic acids make trielaidin susceptible to oxidation, leading to rancidity and the formation of peroxides .

Trielaidin exhibits several biological activities:

  • Energy Storage: As a triglyceride, it serves as a concentrated energy source in adipose tissue.
  • Signal Molecule: It may play roles in cellular signaling pathways related to metabolism and inflammation.
  • Marker for Lipase Activity: Trielaidin can be used as a substrate in assays to measure lipase activity due to its structure being readily hydrolyzed by these enzymes .

Trielaidin can be synthesized through various methods:

  • Esterification: The most common method involves the esterification of glycerol with elaidic acid (the trans isomer of oleic acid). This reaction typically requires an acid catalyst and can be performed under reflux conditions to enhance yield.
  • Transesterification: This method involves reacting pre-existing oils or fats with glycerol in the presence of a catalyst to produce trielaidin .

Trielaidin has several applications across different fields:

  • Food Industry: It is utilized as an ingredient in food formulations due to its emulsifying properties.
  • Biochemical Research: Used as a substrate for studying lipase activity and lipid metabolism.
  • Cosmetic Formulations: Its emollient properties make it suitable for use in skin care products .

Research indicates that trielaidin interacts with various biological molecules:

  • Enzymatic Interactions: Studies show that trielaidin can be hydrolyzed by pancreatic lipase, making it relevant for understanding lipid digestion.
  • Cellular Uptake: Investigations into how cells uptake trielaidin reveal insights into lipid metabolism and energy storage mechanisms.

These interactions highlight its importance in both physiological processes and potential therapeutic applications .

Trielaidin shares structural similarities with other triglycerides but possesses unique characteristics due to its specific fatty acid composition. Here are some comparable compounds:

CompoundStructureUnique Features
TristearinGlycerol + Stearic AcidSaturated fatty acid, higher melting point
TrioleinGlycerol + Oleic AcidContains one unsaturated bond
TrilaurinGlycerol + Lauric AcidShorter chain length, different physical properties
TrilinoleinGlycerol + Linoleic AcidContains multiple unsaturated bonds

Trielaidin's unique combination of oleic and linoleic acids makes it particularly interesting for studies on lipid metabolism and health impacts compared to these similar compounds .

Physical Description

Liquid

Color/Form

Colorless to yellowish, oily liquid
POLYMORPHIC

XLogP3

22.4

Boiling Point

237 °C at 18 atm

Density

0.915 at 15 °C/4 °C

LogP

log Kow = 23 (est)

Odor

Odorless

Melting Point

-4 °C

UNII

352S6U20HL

Therapeutic Uses

/The aim of this study was/ To identify asymptomatic boys with X-linked adrenoleukodystrophy who have a normal magnetic resonance image (MRI), and to assess the effect of 4:1 glyceryl trioleate-glyceryl trierucate (Lorenzo's oil) on disease progression. Eighty-nine boys (mean +/- SD baseline age, 4.7 +/- 4.1 years; range, 0.2-15 years) were identified by a plasma very long-chain fatty acids assay used to screen at-risk boys. All were treated with Lorenzo's oil and moderate fat restriction. Plasma fatty acids and clinical status were followed for 6.9 +/- 2.7 years. Changes in plasma hexacosanoic acid levels were assessed by measuring the length-adjusted area under the curve, and a proportional hazards model was used to evaluate association with the development of abnormal MRI results and neurological abnormalities. Of the 89 boys, 24% developed MRI abnormalities and 11% developed both neurological and MRI abnormalities. Abnormalities occurred only in the 64 patients who were aged 7 years or younger at the time therapy was started. There was significant association between the development of MRI abnormalities and a plasma hexacosanoic acid increase. (For a 0.1-ug/mL increase in the length-adjusted area under the curve for the hexacosanoic acid level, the hazard ratio for incident MRI abnormalities in the whole group was 1.36; P = .01; 95% confidence interval, 1.07-1.72.) Results for patients aged 7 years or younger were similar (P = .04). In this single-arm study, hexacosanoic acid reduction by Lorenzo's oil was associated with reduced risk of developing MRI abnormalities. We recommend Lorenzo's oil therapy in asymptomatic boys with X-linked adrenoleukodystophy who have normal brain MRI results.
X-linked adrenoleukodystrophy (X-ALD) is an inherited disorder of peroxisomal metabolism, biochemically characterized by deficient beta-oxidation of saturated very long chain fatty acids (VLCFA). The consequent accumulation of these fatty acids in different tissues and in biological fluids is associated with a progressive central and peripheral demyelination, as well as with adrenocortical insufficiency and hypogonadism. Seven variants of this disease have been described, cerebral childhood being the most frequent. The recommended therapy consists of the use of the glyceroltrioleate/glyceroltrierucate mixture known as Lorenzo's Oil (LO), combined with a VLCFA-poor diet, but only in asymptomatic patients will this treatment prevent the progression of the symptomatology. In the present study we evaluated the biochemical course of patients with cerebral childhood (CCER) and asymptomatic clinical forms of X-ALD treated with LO associated with a VLCFA-restricted diet. We observed that hexacosanoic acid plasma concentrations and hexacosanoic/docosanoic ratio were significantly reduced in CCER patients during treatment when compared with diagnosis. Hexacosanoic acid plasma level was significantly reduced when compared with that at diagnosis and achieved the normal levels only in asymptomatic patients under LO treatment. In asymptomatic patients the magnitude of hexacosanoic acid decrease was higher than that of the CCER patients. These results show the good biochemical response of LO treatment in asymptomatic X-ALD patients. It is possible to suppose that this could be correlated with the prevention of the appearance of neurological signals in this group of patients treated with LO.
/The study/ investigated the possible therapeutic effect of decreasing plasma levels of very-long-chain fatty acids (C26:0) with a synthetic oil containing trioleate and trielucate (Lorenzo's oil) as well as increasing docosahexaenoic acid (DHA) in red blood cells (RBC) with DHA ethyl ester in four patients with Zellweger syndrome. /The study/ investigated serial changes of plasma C26:0 levels and DHA levels in RBC membranes by gas-liquid chromatography/mass spectrometry (GC/MS). After death, the fatty acid composition of each patient's cerebrum and liver was studied. Dietary administration of Lorenzo's oil diminished plasma C26:0 levels. Earlier administration of Lorenzo's oil was more effective and the response did not depend on the duration of administration. DHA was incorporated into RBC membrane lipids when administrated orally, and its level increased for several months. The final DHA level was correlated with the duration of administration and was not related to the timing of initiation of treatment. DHA levels in the brains and livers of treated patients were higher than in untreated patients. Early initiation of Lorenzo's oil and the long-term administration of DHA may be useful for patients with Zellweger syndrome.

Vapor Pressure

1.15X10-9 mm Hg at 25 °C (est)

Impurities

Impurities: stearin, linolein.

Other CAS

122-32-7
537-39-3

Wikipedia

Glyceryl trielaidate

Dates

Modify: 2023-08-15

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